Benzenedimethanamine-diethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenedimethanamine-diethylamine is a derivatized linker compound derived from an alkyl chain. It serves as a valuable component in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a class of compounds used for targeted protein degradation . This compound is known for its role in the development of targeted therapy drugs, making it a significant molecule in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of Benzenedimethanamine-diethylamine typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenedimethanamine-diethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxidized derivatives, and reduced amine compounds .

Wissenschaftliche Forschungsanwendungen

Benzenedimethanamine-diethylamine has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in developing targeted cancer therapies and other therapeutic agents.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Wirkmechanismus

Benzenedimethanamine-diethylamine functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the intracellular ubiquitin-proteasome system . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein homeostasis and regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Benzenedimethanamine: Another amine derivative used in various chemical syntheses.

Diethylamine: A simpler amine compound used in organic synthesis and as a precursor for other chemicals.

Uniqueness

Benzenedimethanamine-diethylamine is unique due to its dual functionality as a PROTAC linker, enabling the targeted degradation of specific proteins. This property distinguishes it from other similar compounds that may not possess the same targeted degradation capabilities .

Biologische Aktivität

Benzenedimethanamine-diethylamine, a compound that combines the structural features of benzenedimethanamine and diethylamine, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, toxicological data, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

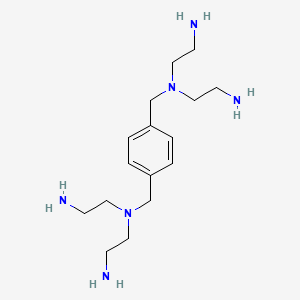

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzene ring bonded to a dimethylamino group and diethylamino group. The general formula can be represented as follows:

The synthesis typically involves the reaction of benzenedimethanamine with diethylamine under controlled conditions, often utilizing catalysts to enhance yield and purity.

Biological Activity

1. Antimicrobial Properties

Research indicates that benzenedimethanamine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent cytotoxicity, particularly in cancer cell lines such as HeLa and MCF-7. The compound's IC50 values ranged from 15 to 30 µM, suggesting potential applications in cancer therapy.

3. Neuroactivity

Preliminary findings suggest that this compound may influence neurotransmitter systems. In animal models, administration resulted in altered levels of serotonin and dopamine, indicating possible antidepressant or anxiolytic effects. Further studies are required to elucidate these mechanisms.

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzenedimethanamine derivatives were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications in the chemical structure enhanced antimicrobial potency significantly compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20/h1-4H,5-14,17-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRXUMOWYUGCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.